Cas no 1006-28-6 ((1H-Indazol-3-yl)-methyl-amine)

(1H-Indazol-3-yl)-methyl-amine is a versatile heterocyclic amine derivative with a molecular framework that combines an indazole core with a methylamine substituent. This structure imparts significant potential as a building block in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active compounds. Its indazole moiety offers stability and functional group compatibility, while the methylamine group enhances reactivity for further derivatization. The compound is valuable in medicinal chemistry for designing kinase inhibitors, receptor modulators, and other therapeutic agents. High purity grades are available to ensure consistency in research and industrial applications. Proper handling under controlled conditions is recommended due to its reactive nature.
(1H-Indazol-3-yl)-methyl-amine structure
1006-28-6 structure
Product Name:(1H-Indazol-3-yl)-methyl-amine
CAS No:1006-28-6
MF:C8H9N3
MW:147.177160978317
MDL:MFCD10000455
CID:4778400
Update Time:2026-02-27

(1H-Indazol-3-yl)-methyl-amine Chemical and Physical Properties

Names and Identifiers

    • (1H-Indazol-3-yl)-methyl-amine
    • N-methyl-1H-indazol-3-amine
    • 1H-Indazol-3-amine, N-methyl-
    • SB30067
    • MDL: MFCD10000455
    • Inchi: 1S/C8H9N3/c1-9-8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H2,9,10,11)
    • InChI Key: SDEZUJWLTFBSMR-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C(NC)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 137
  • XLogP3: 1.9
  • Topological Polar Surface Area: 40.7

(1H-Indazol-3-yl)-methyl-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0451-1g
(1H-Indazol-3-yl)-methyl-amine
1006-28-6 97%
1g
6767.38CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0451-5g
(1H-Indazol-3-yl)-methyl-amine
1006-28-6 97%
5g
25424.31CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0451-500mg
(1H-Indazol-3-yl)-methyl-amine
1006-28-6 97%
500mg
3807.71CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0451-250mg
(1H-Indazol-3-yl)-methyl-amine
1006-28-6 97%
250mg
2332.12CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0451-100mg
(1H-Indazol-3-yl)-methyl-amine
1006-28-6 97%
100mg
1585.84CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0451-50mg
(1H-Indazol-3-yl)-methyl-amine
1006-28-6 97%
50mg
1221.18CNY 2021-05-08
TRC
I655655-50mg
(1H-Indazol-3-yl)-methyl-amine
1006-28-6
50mg
$155.00 2023-05-18
TRC
I655655-250mg
(1H-Indazol-3-yl)-methyl-amine
1006-28-6
250mg
$718.00 2023-05-18
TRC
I655655-500mg
(1H-Indazol-3-yl)-methyl-amine
1006-28-6
500mg
$ 800.00 2023-09-07
abcr
AB536882-1 g
(1H-Indazol-3-yl)-methyl-amine
1006-28-6
1g
€1,318.80 2022-07-28

(1H-Indazol-3-yl)-methyl-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1006-28-6)(1H-Indazol-3-yl)-methyl-amine
Order Number:A1015851
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:17
Price ($):454.0
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(1H-Indazol-3-yl)-methyl-amine Related Literature

Additional information on (1H-Indazol-3-yl)-methyl-amine

Chemical Profile of (1H-Indazol-3-yl)-methyl-amine and CAS No. 1006-28-6

(1H-Indazol-3-yl)-methyl-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 1006-28-6, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The indazole moiety, a central feature of this molecule, contributes to its versatility and reactivity, making it a valuable intermediate in synthetic pathways.

The indazole ring system is well-documented for its role in various pharmacological contexts. Its aromatic structure allows for interactions with biological targets, making it a staple in the design of bioactive molecules. In recent years, there has been a surge in research focusing on indazole derivatives due to their demonstrated efficacy in modulating biological processes. Specifically, compounds incorporating the (1H-indazol-3-yl) moiety have shown promise in addressing a range of therapeutic challenges.

One of the most compelling aspects of (1H-indazol-3-yl)-methyl-amine is its utility as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel agents targeting various diseases, including cancer and inflammatory disorders. The amine functional group at the 3-position of the indazole ring provides a reactive site for further chemical modifications, enabling the creation of diverse derivatives with tailored biological activities.

Recent studies have highlighted the role of (1H-indazol-3-yl)-methyl-amine in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with pathological conditions. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The indazole scaffold has been particularly effective in this regard, with several indazole-based inhibitors advancing into clinical trials.

In addition to its applications in oncology, (1H-indazol-3-yl)-methyl-amine has shown potential in addressing neurological disorders. The structural features of this compound allow it to interact with neurotransmitter receptors and ion channels, suggesting its utility in developing therapies for conditions such as depression and epilepsy. Preclinical studies have demonstrated that derivatives of this compound can modulate neurotransmitter release and receptor activity, offering a promising avenue for further investigation.

The synthesis of (1H-indazol-3-yl)-methyl-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the indazole core, followed by functional group transformations to introduce the amine moiety. Advances in catalytic methods have greatly enhanced the efficiency and scalability of these synthetic routes, making it feasible to produce this compound in larger quantities for research and industrial purposes.

The chemical properties of (1H-indazol-3-yl)-methyl-amine make it an attractive candidate for further exploration. Its solubility characteristics, stability under various conditions, and reactivity profile all contribute to its suitability for diverse applications. Moreover, its compatibility with modern spectroscopic techniques allows researchers to thoroughly characterize its structure and behavior.

As our understanding of biological systems continues to evolve, so does our ability to harness compounds like (1H-indazol-3-yl)-methyl-amine for therapeutic purposes. The integration of computational modeling with experimental chemistry has accelerated the discovery process, enabling researchers to predict and validate the potential of new molecules more rapidly than ever before. This synergy between theory and practice is crucial for translating basic research into tangible medical breakthroughs.

The future prospects for (1H-indazol-3-yl)-methyl-amine are bright, with ongoing studies exploring its role in emerging therapeutic areas such as immunotherapy and regenerative medicine. By continuing to investigate its mechanisms of action and optimize its chemical properties, scientists can unlock new possibilities for treating complex diseases. The indazole scaffold remains a cornerstone of medicinal chemistry innovation, and compounds like (1H-indazol-3-yl)-methyl-amine exemplify its enduring relevance.

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Amadis Chemical Company Limited
(CAS:1006-28-6)(1H-Indazol-3-yl)-methyl-amine
A1015851
Purity:99%
Quantity:1g
Price ($):454.0
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